N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8OS/c26-17(11-3-4-12-13(9-11)23-27-22-12)18-10-16-20-19-14-5-6-15(21-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPSOHRPJODOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=NSN=C5C=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyridazin-3(2H)-ones, which are known to have versatile pharmacological activities.
Mode of Action
Compounds with similar structures have been reported to exhibit inhibitory effects The compound might interact with its targets, leading to changes in their function
Biochemical Pathways
Related compounds are known to act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes. This suggests that the compound might have a similar effect on these pathways.
Result of Action
Related compounds have been reported to have analgesic, anti-inflammatory, and antinociceptive activities. This suggests that the compound might have similar effects.
Biological Activity
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Structural Features
The compound features a unique combination of heterocycles and functional groups that contribute to its biological activity. Key components include:
- Pyrrolidine ring : Known for enhancing the binding affinity to biological targets.
- Triazolo-pyridazine core : Associated with various pharmacological effects.
- Benzo[c][1,2,5]thiadiazole moiety : Imparts additional biological properties.
Pharmacological Activities
Research indicates that compounds with similar structural motifs exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) | Contains pyrrolidine and triazole | Antimicrobial |
| 6-methoxy-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) | Indole core; varied substituents | Anticancer |
| Pyrrolidine-substituted triazoles | Similar heterocyclic framework | Antiviral |
The mechanism by which this compound exerts its effects is still under investigation. However, studies suggest interactions with specific biological targets such as:
- Kinase Inhibition : The compound may act as an inhibitor of certain kinase pathways involved in cancer progression and fibrosis.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Case Studies
Several studies have evaluated the biological activity of triazole derivatives related to this compound:
- Anticancer Activity : A study demonstrated that triazole derivatives could inhibit TGF-β receptor kinase activity with IC50 values in the low micromolar range. This suggests potential use in cancer therapeutics .
- Antiviral Properties : Research on pyrrolidine-substituted triazoles revealed promising antiviral activities against specific viral strains .
- Antimicrobial Efficacy : Compounds with similar structures have been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Biological Activities
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been evaluated for various pharmacological activities:
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance:
- Studies have shown that derivatives of thiadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on similar triazole derivatives has revealed:
- Selective cytotoxicity against various cancer cell lines .
- Inhibition of key enzymes involved in cancer progression .
Antimicrobial Evaluation
A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against different bacterial strains using the disc diffusion method. The results indicated promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies demonstrated that related triazolo-pyridazine compounds exhibited potent cytotoxicity against human colorectal adenocarcinoma cell lines under both normoxic and hypoxic conditions . These findings suggest that N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) may share similar anticancer mechanisms.
Comparative Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) | Pyrrolidine ring; Triazole core | Antimicrobial; Anticancer |
| 6-methoxy-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) | Methoxy group; Indole moiety | Antimicrobial; Anticancer |
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin) | Lacks methoxy; Similar core | Antimicrobial |
Q & A
Q. What synthetic strategies are effective for constructing the triazolopyridazine core in this compound, and how can reaction conditions be optimized?
The triazolopyridazine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or via [3+2] cycloaddition reactions. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Flow chemistry (e.g., continuous-flow reactors) enhances reproducibility and scalability, as demonstrated in analogous heterocyclic syntheses . For example, flow systems reduce side reactions by precise control of residence time and mixing efficiency.
Q. How can structural ambiguities in the final compound be resolved using spectroscopic and crystallographic methods?
X-ray diffraction (XRD) is critical for resolving stereochemical uncertainties, particularly for the pyrrolidine and benzo-thiadiazole moieties. For instance, XRD analysis of analogous triazole-thiadiazine derivatives confirmed bond angles and torsion angles critical for stability . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) validate purity and regiochemistry. IR spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS. For hygroscopic or light-sensitive samples, lyophilization and storage in amber vials under inert gas (N) are advised. Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what validation methods are essential?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) can predict binding modes. Docking scores must be validated with experimental IC values from enzyme inhibition assays. For example, triazolo-pyridazine analogs showed nanomolar affinity for kinase targets when hydrophobic interactions with active-site residues were prioritized . Molecular dynamics simulations (100 ns trajectories) assess binding stability, with root-mean-square deviation (RMSD) thresholds <2.0 Å indicating robust poses .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?
Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies (e.g., liver microsomes + NADPH) identify liabilities. Structural modifications, such as introducing fluorine atoms or PEGylation, can enhance metabolic stability and bioavailability. Cross-species metabolite profiling (e.g., rat vs. human hepatocytes) clarifies interspecies variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
Systematic SAR requires synthesizing analogs with variations in the pyrrolidine substituent, benzo-thiadiazole ring, and linker regions. For example, replacing pyrrolidine with piperidine increased selectivity for a kinase target by 10-fold in related compounds . Free-energy perturbation (FEP) calculations quantify the impact of substituents on binding energy, while selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., Bayesian statistics) to weigh evidence from multiple assays. For instance, conflicting cytotoxicity data may arise from assay-specific endpoints (e.g., MTT vs. ATP-luminescence); normalizing results to positive controls (e.g., doxorubicin) reduces variability .
- Synthetic Troubleshooting : If cyclization fails, employ microwave-assisted synthesis (100–150°C, 20–30 min) or Lewis acid catalysts (e.g., ZnCl) to accelerate ring closure. Monitor intermediates via TLC or inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
